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Compound of Interest

Compound Name: 6-Chloropyridin-2-yl acetate

CAS No.: 138376-65-5

Cat. No.: B590562

Get Quote

Executive Summary & Molecule Definition
Target Molecule: 6-Chloropyridin-2-yl acetate CAS: 138376-65-5 (Representative) Molecular

Formula: C

H

ClNO

Structure: An ester formed between 6-chloro-2-hydroxypyridine (tautomer of 6-chloro-2-
pyridone) and acetic acid.

Critical Disambiguation
In drug development workflows, nomenclature often overlaps. It is vital to distinguish the target

from its structural isomers/analogs:

Target (O-Acetyl):6-Chloropyridin-2-yl acetate.[1][2][3] The acetyl group is bonded to the

oxygen atom attached to the pyridine ring (Py-O-CO-CH

). This is an activated ester.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b590562#bc-rfq
https://www.benchchem.com/product/b590562/docs?utm_src=pdf-body#technical-guide-infrared-spectroscopy-of-6-chloropyridin-2-yl-acetate
https://www.benchchem.com/product/b590562/docs?utm_src=pdf-body#technical-guide-infrared-spectroscopy-of-6-chloropyridin-2-yl-acetate
https://www.bldpharm.com/products/174666-22-9.html
http://www.chemcd.com/info/sell/78810.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB82453396_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590562?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analog (C-Acetyl):(6-Chloropyridin-2-yl)acetic acid derivatives (e.g., Ethyl 2-(6-chloropyridin-

2-yl)acetate). Here, the acetyl group is separated from the ring by a methylene bridge (Py-

CH

-COOR).

This guide focuses exclusively on the O-Acetyl species (Py-O-Ac).

Experimental Protocol: Data Acquisition
For this activated ester, Attenuated Total Reflectance (ATR) is the superior sampling technique

over transmission (KBr pellets) due to the compound's potential hydrolytic instability.

Recommended Workflow
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Parameter Setting/Requirement Rationale

Technique
FT-IR with Diamond or ZnSe

ATR

Diamond is preferred for

durability; ZnSe is acceptable

but sensitive to pH extremes

(unlikely here).

Sample State
Neat (Liquid/Low-melting

Solid)

Avoids solvent interference. No

grinding required (prevents

moisture absorption).

Resolution 4 cm
Sufficient to resolve aromatic

fine structure without

excessive noise.

Scans 32 or 64
Optimizes Signal-to-Noise

(S/N) ratio.

Background Air (Clean Crystal)

Must be collected immediately

prior to sample to subtract

atmospheric CO

/H

O.

Cleaning Isopropanol or Acetone

Avoid water-based cleaning

agents to prevent hydrolysis

on the crystal surface.

Spectral Analysis & Assignment
The IR spectrum of 6-Chloropyridin-2-yl acetate is dominated by the interplay between the

electron-deficient pyridine ring and the ester functionality.

A. The Carbonyl Region (1750–1800 cm )
Unlike standard aliphatic esters (1735–1750 cm

) or simple phenolic esters (~1760 cm
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), this molecule exhibits a hypsochromic shift (higher wavenumber).

Observed Band:1775 ± 10 cm

(Strong, Sharp)

Mechanistic Driver: The pyridine ring is electron-deficient (π-deficient). The nitrogen atom

and the chlorine substituent at position 6 exert a strong inductive effect (-I), withdrawing

electron density from the ester oxygen. This reduces the resonance donation of the ether

oxygen into the carbonyl, increasing the double-bond character of the C=O bond and

stiffening the spring constant (

).

B. The "Fingerprint" & Skeletal Modes
The pyridine ring vibrations are characteristic but perturbed by the 2,6-substitution pattern.

C=N / C=C Ring Stretch:1570–1600 cm

(Often a doublet).

C-O-C Asymmetric Stretch:1180–1210 cm

. A broad, intense band characteristic of acetate esters.

C-Cl Stretch:720–750 cm

. A strong band, often distinct in the lower frequency region.

Ring Breathing Mode: The classic pyridine breathing mode (~990 cm

) is often shifted or split in 2,6-disubstituted systems, typically appearing near 1000–1050 cm

.

C. Summary of Diagnostic Bands
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Functional Group
Wavenumber (cm

)
Intensity

Assignment
Description

C=O (Ester) 1775 ± 10 Strong

Carbonyl stretch;

shifted high due to

electron-withdrawing

Py-Cl ring.

C=C / C=N 1570–1600 Med-Strong
Pyridine ring skeletal

vibrations.

CH

Deformation
1370–1380 Medium

"Umbrella" mode of

the acetate methyl

group.

C-O-C (Acyl) 1180–1210 Strong
Acetate C-O

asymmetric stretch.

C-Cl 720–750 Strong

Carbon-Chlorine

stretch (diagnostic for

6-Cl).

Quality Control: Impurity Profiling
The primary degradation pathway is hydrolysis, driven by moisture. This converts the activated

ester back into 6-chloropyridin-2-one (or the -ol tautomer) and acetic acid.

Detection of Hydrolysis (The "Red Flags")
Appearance of OH: A broad band at 2500–3300 cm

indicates the carboxylic acid OH (from acetic acid) or pyridinol OH.

Carbonyl Shift:

Intact: ~1775 cm

(Ester).

Hydrolyzed (Pyridone): ~1650–1680 cm
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(Amide-like C=O of the pyridone tautomer).

Hydrolyzed (Acetic Acid): ~1710 cm

(Dimeric acid C=O).

Loss of C-O-C: Decrease in the 1190 cm

band intensity.

Visualizations
Diagram 1: Molecular Connectivity & Vibrational Logic
This diagram illustrates the key vibrational vectors and the electronic effects shifting the

carbonyl frequency.
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Caption: Electronic influences on the carbonyl stretching frequency. The electron-withdrawing

nature of the chloro-pyridine core stiffens the C=O bond, shifting it to higher wavenumbers.

Diagram 2: QC Workflow for Hydrolysis Detection
A logic gate for determining sample purity based on IR spectral features.
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Caption: Quality Control decision tree. The presence of lower-frequency carbonyl bands or

broad OH stretching indicates degradation (hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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